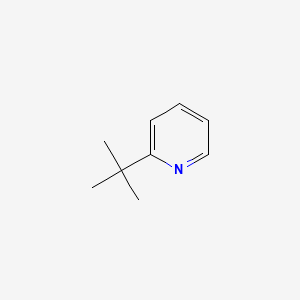

2-tert-Butylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIMDJFBHNDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208160 | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5944-41-2 | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(t-Butyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-butylpyridine: Physical and Chemical Properties for the Research Professional

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butylpyridine, a sterically hindered heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for property determination, and visualizes its fundamental reactivity through logical diagrams.

Core Physical and Chemical Properties

This compound, with the chemical formula C₉H₁₃N, is a substituted pyridine derivative.[1][2] Its structure is characterized by a tert-butyl group at the 2-position of the pyridine ring, which imparts significant steric hindrance around the nitrogen atom. This steric bulk is a key determinant of its chemical reactivity, rendering it a valuable non-nucleophilic base in organic synthesis.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and application.

| Property | Value | Units | Source(s) |

| Molecular Weight | 135.21 | g/mol | [1][4] |

| Melting Point | -33 | °C | |

| Boiling Point | 169-171 | °C | |

| Density | 0.877 | g/cm³ at 25 °C | |

| Refractive Index (n_D^20) | 1.4891 | ||

| logP (Octanol/Water Partition Coefficient) | 2.379 | [5] | |

| Water Solubility (log₁₀WS) | -2.55 | mol/L | [5] |

| pKa of Conjugate Acid | 5.86 |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5944-41-2 |

| InChI | InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 |

| InChIKey | UUIMDJFBHNDZOW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1ccccn1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations. The gas-phase spectrum is available through the NIST Chemistry WebBook.[6]

Mass Spectrometry

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 135, corresponding to its molecular weight. A prominent fragment is often observed at m/z 120, resulting from the loss of a methyl group.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound. While specific spectra for this compound are available in various databases, the general features can be predicted based on its structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation or reflux method.[8]

Protocol using Thiele Tube:

-

A small sample of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10]

Measurement of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.

Protocol:

-

An empty, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Acquisition of IR Spectrum (Neat Liquid)

The IR spectrum of liquid this compound can be obtained as a neat sample between two salt plates (e.g., NaCl or KBr).[11]

Protocol:

-

Ensure the salt plates are clean and dry.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the sample holder of the IR spectrometer.

-

Acquire the spectrum according to the instrument's operating procedure.[12][13] A background spectrum should be run prior to the sample analysis.[14]

¹H NMR Sample Preparation

Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15][16]

-

Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[17]

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Place the tube in the NMR spectrometer for analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Protocol:

-

The sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

Chemical Reactivity and Synthesis Workflow

Steric Hindrance and Non-Nucleophilic Basicity

The defining chemical characteristic of this compound is its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group physically obstructs the nitrogen atom's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers. However, the lone pair remains available to accept a proton, allowing it to function as an effective base. This unique reactivity is highly valuable in organic synthesis, particularly in reactions where a strong base is required but nucleophilic side reactions must be avoided.[19]

Caption: Steric hindrance in this compound allows proton abstraction but prevents nucleophilic attack.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of pyridine with tert-butyllithium.[3] This reaction proceeds via a nucleophilic addition of the organolithium reagent to the pyridine ring, followed by rearomatization.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a versatile and valuable compound in the chemical sciences. Its unique combination of basicity and steric hindrance makes it an indispensable tool for synthetic chemists. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in research and development.

References

- 1. mun.ca [mun.ca]

- 2. This compound [webbook.nist.gov]

- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. benchchem.com [benchchem.com]

- 16. sites.uclouvain.be [sites.uclouvain.be]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2-tert-butylpyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butylpyridine, a valuable sterically hindered, non-nucleophilic base in organic synthesis. This document details its chemical identity, physical properties, synthesis methodologies, and key applications, with a focus on its utility in research and development, particularly in the pharmaceutical industry.

Core Chemical Identity

This compound is a substituted pyridine derivative characterized by the presence of a bulky tert-butyl group at the 2-position of the pyridine ring. This substitution imparts significant steric hindrance around the nitrogen atom, which is the cornerstone of its chemical reactivity and utility.

| Identifier | Value | Reference |

| CAS Number | 5944-41-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| IUPAC Name | 2-(2-methylpropan-2-yl)pyridine | |

| Synonyms | 2-(1,1-dimethylethyl)pyridine, 2-t-Butylpyridine | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its properties make it a versatile reagent in a variety of reaction conditions.

| Property | Value |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 171-172 °C (at 760 mmHg) |

| Density | 0.896 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of pyridine. A common and effective method involves the reaction of pyridine with a tert-butylating agent, such as tert-butyllithium. This reaction is analogous to the synthesis of more hindered pyridines like 2,6-di-tert-butylpyridine.[2]

Experimental Protocol: Synthesis via Alkylation with tert-butyllithium (Analogous Procedure)

This protocol is adapted from the synthesis of 2,6-di-tert-butylpyridine and can be modified for the synthesis of this compound.

Materials:

-

Pyridine

-

tert-butyllithium in pentane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of pyridine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of tert-butyllithium in pentane is added dropwise to the pyridine solution over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Key Applications in Organic Synthesis

The primary utility of this compound stems from its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group shields the nitrogen atom, preventing it from participating in nucleophilic substitution reactions while still allowing it to act as a proton scavenger. This property is particularly valuable in reactions that are sensitive to acidic byproducts.

Proton Scavenger in Triflate Formation

The formation of vinyl and aryl triflates from ketones and phenols, respectively, using triflic anhydride (Tf₂O) generates triflic acid as a byproduct. This strong acid can lead to undesired side reactions and degradation of acid-sensitive functional groups. This compound is an excellent base for scavenging this acid without interfering with the triflic anhydride or the desired product.[3][4]

Experimental Protocol: Formation of a Vinyl Triflate

Materials:

-

Ketone

-

Triflic anhydride (Tf₂O)

-

This compound

-

Anhydrous dichloromethane (DCM)

Procedure:

-

The ketone and this compound are dissolved in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Triflic anhydride is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude vinyl triflate is purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of vinyl triflates using this compound as a proton scavenger.

Control Agent in Cationic Polymerization

In living cationic polymerization, stray protons can initiate unwanted polymerization, leading to polymers with broad molecular weight distributions. This compound and its analogs are used as "proton traps" to scavenge these stray protons, ensuring that polymerization is initiated only by the desired species. This results in better control over the polymerization process and the properties of the resulting polymer.[5][6]

Role in Drug Discovery and Development

Substituted pyridines are important scaffolds in medicinal chemistry. The introduction of a tert-butyl group can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. A notable example is the synthesis of 2-amino-5-tert-butylpyridine, which serves as a valuable fragment in drug discovery programs. This fragment has been shown to possess improved physicochemical properties compared to its aniline analogs.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. This compound [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Kinetic-Study of the Living Cationic Polymerization of Isobutylene Usi" by Robson F. Storey and Kim R. Choate Jr. [aquila.usm.edu]

An In-depth Technical Guide on the Proton Affinity and Gas-Phase Basicity of 2-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton affinity (PA) and gas-phase basicity (GB) of 2-tert-butylpyridine, a sterically hindered organic base. The information contained herein is curated for professionals in research and drug development who require a deep understanding of the fundamental chemical properties of such molecules. This document presents quantitative data, details on experimental methodologies, and visual representations of the underlying processes.

Quantitative Data

The proton affinity and gas-phase basicity of this compound have been experimentally determined and evaluated. The widely accepted values are compiled in the NIST (National Institute of Standards and Technology) database and are sourced from the comprehensive review by Hunter and Lias (1998).[1][2][3]

Table 1: Proton Affinity and Gas-Phase Basicity of this compound

| Property | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Proton Affinity (PA) | 961.7 | 229.8 | [Hunter and Lias, 1998][1] |

| Gas-Phase Basicity (GB) | 929.8 | 222.2 | [Hunter and Lias, 1998][1] |

For context, these values can be compared to the parent molecule, pyridine.

Table 2: Comparison with Pyridine

| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |

| This compound | 961.7[1] | 929.8[1] |

| Pyridine | 930.0[4] | 900.5 |

The presence of the electron-donating tert-butyl group at the 2-position significantly increases the proton affinity and gas-phase basicity of the pyridine ring.[5][6] This is attributed to the inductive effect of the alkyl group, which enhances the electron density at the nitrogen atom, making it a stronger proton acceptor in the gas phase.

Experimental Protocols

The determination of proton affinity and gas-phase basicity of molecules like this compound is primarily achieved through advanced mass spectrometry techniques. The most common methods employed for these measurements are Pulsed High-Pressure Mass Spectrometry (PHPMS) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry. While the specific primary experimental report for this compound is not detailed in the readily available literature, the following sections describe the general and established protocols for these techniques.

Pulsed High-Pressure Mass Spectrometry (PHPMS)

PHPMS is a powerful technique for studying ion-molecule equilibria in the gas phase. The method involves creating a high-pressure environment within the ion source of a mass spectrometer where proton transfer reactions can reach equilibrium.

Methodology:

-

Sample Introduction: A dilute mixture of this compound and a reference compound with a known gas-phase basicity is introduced into the high-pressure ion source (typically 1-10 Torr). The partial pressures of both compounds are precisely controlled.

-

Ionization: A pulse of high-energy electrons or a chemical ionization reagent gas is used to generate protonated species of both the target and reference compounds.

-

Equilibration: The ions are trapped in the ion source for a sufficient amount of time (milliseconds to seconds) to allow the proton transfer reaction to reach equilibrium: B₁H⁺ + B₂ ⇌ B₁ + B₂H⁺ where B₁ is this compound and B₂ is the reference base.

-

Ion Sampling and Detection: A small fraction of the ion population is sampled through an orifice into the high-vacuum region of the mass spectrometer. The relative abundances of the protonated species (B₁H⁺ and B₂H⁺) are measured.

-

Equilibrium Constant Determination: The equilibrium constant (K_eq) for the proton transfer reaction is calculated from the ratio of the ion intensities and the known partial pressures of the neutral bases: K_eq = ([B₁][B₂H⁺]) / ([B₂][B₁H⁺])

-

Thermodynamic Data Calculation: The Gibbs free energy change (ΔG°) for the reaction is determined from the equilibrium constant: ΔG° = -RT ln(K_eq) The gas-phase basicity (GB) of this compound can then be calculated relative to the known GB of the reference compound.

-

Proton Affinity Determination: By performing these measurements at different temperatures (van't Hoff plot), the enthalpy change (ΔH°) and entropy change (ΔS°) for the reaction can be determined. The proton affinity (PA) is the negative of the enthalpy change of protonation.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

FT-ICR MS offers exceptionally high mass resolution and accuracy, making it another excellent tool for studying gas-phase ion chemistry.

Methodology:

-

Ion Generation and Trapping: Ions of this compound and a reference compound are generated externally (e.g., by electrospray ionization or chemical ionization) and then transferred to the ICR cell, or they are generated directly within the cell. The ICR cell is located in a strong, uniform magnetic field, which traps the ions in cyclotron orbits.

-

Ion Isolation: Using a series of radiofrequency (RF) pulses, the protonated species of interest (e.g., B₁H⁺) is isolated within the cell by ejecting all other ions.

-

Reaction with Neutral Gas: A pulse of the neutral reference compound (B₂) is introduced into the ICR cell at a known low pressure. The proton transfer reaction is allowed to proceed for a specific reaction time.

-

Ion Excitation and Detection: After the reaction period, an RF pulse is applied to excite the ions into a larger, coherent cyclotron motion. The image current induced by the orbiting ions is detected by plates in the cell. This time-domain signal is then converted into a frequency-domain signal via a Fourier transform, which yields a high-resolution mass spectrum.

-

Kinetic Analysis: The relative abundances of the reactant (B₁H⁺) and product (B₂H⁺) ions are monitored as a function of reaction time. The forward and reverse rate constants for the proton transfer reaction are determined from this kinetic data.

-

Equilibrium Constant and Thermodynamic Data: The equilibrium constant (K_eq) is the ratio of the forward and reverse rate constants. From K_eq, ΔG°, and subsequently GB and PA, are determined as described for the PHPMS method.

Visualizations

General Experimental Workflow for Gas-Phase Basicity Determination

The following diagram illustrates the generalized workflow for determining the gas-phase basicity of a compound (B) relative to a reference compound (B_ref) using mass spectrometry.

Caption: A generalized workflow for the experimental determination of gas-phase basicity.

Logical Relationship of Thermodynamic Quantities

The proton affinity and gas-phase basicity are fundamentally related thermodynamic quantities that describe the protonation of a molecule in the gas phase.

Caption: The thermodynamic relationship between proton affinity and gas-phase basicity.

References

- 1. E. P. L. Hunter and S. G. Lias, “Evaluated Gas Phase Basicities and Proton Affinities of Molecules An update,” Journal of Physical and Chemical Reference Data, Vol. 27, No. 3, 1998, pp. 413-656. doi10.1063/1.556018 - References - Scientific Research Publishing [scirp.org]

- 2. Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update | NIST [nist.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Tert-Butyl Effect: A Technical Guide to Steric Hindrance in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of the tert-butyl group on the chemical properties and reactivity of the pyridine ring. The strategic placement of this bulky substituent, particularly at the ortho-positions (2 and 6), introduces significant steric hindrance that fundamentally alters the behavior of the pyridine nitrogen. Understanding and quantifying this steric effect is crucial for applications ranging from catalyst design and organic synthesis to the development of novel pharmaceuticals.

The Core Concept: Shielding the Nitrogen Lone Pair

The defining feature of the tert-butyl group is its large spatial footprint. When attached to a pyridine ring, especially at the positions adjacent to the nitrogen atom, it creates a sterically congested environment. This "umbrella" effect physically obstructs the lone pair of electrons on the nitrogen, hindering its ability to interact with protons, Lewis acids, and electrophiles. This steric impediment is the primary determinant of the unique reactivity patterns observed in hindered pyridines.

A key distinction arises between Brønsted basicity (proton affinity) and Lewis basicity (affinity for other electron acceptors). While the tert-butyl group, being electron-donating, might be expected to increase the electron density on the nitrogen and thus enhance basicity, the steric hindrance often counteracts this electronic effect, particularly in solution.

Quantitative Analysis of Steric Effects

The steric hindrance imposed by the tert-butyl group can be quantified through various experimental and computational parameters. Below is a summary of key data comparing unsubstituted pyridine with its tert-butyl substituted analogues.

Table 1: Comparison of Basicity and Reactivity

| Compound | pKa of Conjugate Acid | Relative Reactivity (k₂) with Vinyl Cation (L mol⁻¹ s⁻¹) |

| Pyridine | 4.38 (in 50% aq. ethanol)[1] | 2.8 x 10⁷ |

| 4-tert-Butylpyridine | Not specified | 3.2 x 10⁷ |

| 2,6-di-tert-Butylpyridine | 3.58 (in 50% aq. ethanol)[1] | 3.4 x 10⁴ |

Note: The pKa values highlight the decreased Brønsted basicity of the sterically hindered 2,6-di-tert-butylpyridine in solution, a consequence of the steric strain impeding the solvation of its conjugate acid.[1] The reactivity data with tris(p-methoxyphenyl)vinyl cations starkly illustrates the dramatic decrease in nucleophilicity due to steric hindrance.

Table 2: Spectroscopic and Structural Data

| Compound | ¹³C NMR Chemical Shift (C4, ppm in C₆D₆) | ¹H NMR Chemical Shift (α-protons, ppm in C₆D₆) |

| 4-tert-Butylpyridine | 163.5 | 8.42 |

| 2-tert-Butylpyridine | Not specified | Not specified |

Note: NMR chemical shifts are sensitive to the electronic and steric environment of the nuclei. Changes in these values upon substitution can provide insights into the redistribution of electron density and conformational changes.

Key Experimental Protocols

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant (pKa) of the conjugate acid of a pyridine derivative.

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation: Prepare a solution of the pyridine derivative (e.g., 1 mM) in deionized water. The ionic strength of the solution should be kept constant, for example, by using a 0.1 M potassium chloride solution.

-

Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

-

Make the solution acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titrate the solution by adding small, precise aliquots of a standard strong base solution (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).

-

Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point of the curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure the reliability of the results and calculate the average pKa and standard deviation.

Kinetic Analysis of Pyridine Quaternization

This experiment quantifies the nucleophilicity of a pyridine by measuring the rate of its reaction with an alkyl halide (a quaternization reaction).

Methodology:

-

Reactant Preparation: Prepare standard solutions of the pyridine derivative and an alkyl halide (e.g., n-butyl iodide) in a suitable solvent (e.g., propylene carbonate).

-

Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

-

Quantification: Determine the concentration of the remaining reactants or the formed quaternary ammonium salt in each aliquot using a suitable analytical technique, such as:

-

Conductivity measurements: The ionic product will increase the conductivity of the solution.

-

Spectroscopy (UV-Vis or NMR): If the reactants or products have distinct spectroscopic signatures.

-

Chromatography (HPLC or GC): To separate and quantify the components of the mixture.

-

-

Data Analysis: Plot the concentration of the pyridine derivative versus time. From this plot, determine the rate constant (k) of the reaction. For a second-order reaction, a plot of 1/[Pyridine] versus time will yield a straight line with a slope equal to the rate constant.

-

Comparison: Compare the rate constants obtained for different pyridine derivatives under identical conditions to assess their relative nucleophilicity.

Visualizing Steric Hindrance and its Consequences

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the steric hindrance of the tert-butyl group in pyridine.

Caption: Effect of steric hindrance on Lewis acid-base adduct formation.

Caption: Workflow for the experimental determination of pKa.

Caption: Simplified reaction pathway for the synthesis of 2,6-di-tert-butylpyridine.

Conclusion

The tert-butyl group serves as a powerful tool for tuning the properties of pyridine. Its steric bulk provides a predictable and significant shield for the nitrogen lone pair, leading to decreased Brønsted basicity in solution and dramatically reduced nucleophilicity. These characteristics have been exploited in the development of "non-nucleophilic" bases, which are invaluable in organic synthesis for promoting elimination reactions over substitution. For drug development professionals, understanding the steric hindrance of substituted pyridines is essential for predicting drug-receptor interactions, metabolic stability, and pharmacokinetic properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the rational design and application of tert-butyl substituted pyridines in a variety of scientific disciplines.

References

Navigating the Solubility Landscape of 2-tert-butylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylpyridine, a sterically hindered pyridine derivative, serves as a crucial building block in organic synthesis and plays a significant role as a non-nucleophilic base in various chemical transformations. Its unique structural properties, particularly the bulky tert-butyl group adjacent to the nitrogen atom, influence its reactivity and physical characteristics, including its solubility in common organic solvents. Understanding the solubility profile of this compound is paramount for its effective application in reaction optimization, purification processes, and formulation development within the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's behavior and informs solvent selection for various applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| CAS Number | 5944-41-2 | [1] |

| Melting Point | -33 °C | [3] |

| Boiling Point | 203.93 °C (estimate) | [3] |

| pKa | 5.76 (+1) at 25°C | [3] |

| LogP (Octanol/Water) | 2.379 (Calculated) | [1] |

| Water Solubility (log10WS) | -2.55 (Calculated, mol/L) | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4] This method can be adapted for use with various organic solvents.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Record the exact weight of the this compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5][6] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

III. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of common organic solvents is currently lacking, this guide provides the necessary tools for researchers to generate this data. The detailed experimental protocol for the shake-flask method, a robust and reliable technique, offers a clear pathway for determining the thermodynamic solubility of this important chemical compound. By following this standardized methodology, scientists and drug development professionals can obtain accurate and reproducible solubility data, enabling more informed decisions in process development, reaction optimization, and formulation design. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

- 1. This compound (CAS 5944-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5944-41-2 [amp.chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Subtle Tug-of-War: A Technical Guide to the Electronic Effects of Alkyl Substituents on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, is a fascinating electronic system. The strategic placement of substituents can dramatically alter its properties, influencing everything from basicity and nucleophilicity to the molecule's ability to interact with biological targets. Among the most fundamental of these modifications is the introduction of simple alkyl groups. While often considered straightforward electron-donating groups, the reality of their electronic influence is a nuanced interplay of inductive effects, hyperconjugation, and steric hindrance. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying principles.

The Dual Nature of Alkyl Substitution: Inductive and Hyperconjugative Effects

Alkyl groups influence the electron density of the pyridine ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation.

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the pyridine ring. This difference in electronegativity leads to a polarization of the sigma (σ) bond, with the alkyl group effectively "pushing" electron density towards the ring. This effect is distance-dependent, weakening as the number of bonds between the substituent and the ring nitrogen increases.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond of the alkyl substituent into an adjacent empty or partially filled p-orbital or a π-orbital of the aromatic ring. This donation of electron density further increases the electron richness of the pyridine ring, particularly at the ortho and para positions. The efficiency of hyperconjugation is dependent on the number of α-hydrogens on the alkyl substituent.

The balance between these two effects dictates the overall electron-donating character of the alkyl group.

Quantifying the Electronic Influence: pKa Values and Hammett/Taft Parameters

The most direct measure of the electronic effect of a substituent on the pyridine ring is its impact on the basicity of the nitrogen atom, quantified by the pKa of its conjugate acid. An increase in electron density on the nitrogen atom makes the lone pair more available for protonation, resulting in a higher pKa value.

Basicity of Alkyl-Substituted Pyridines

The introduction of alkyl groups generally increases the basicity of pyridine (pKa ≈ 5.2). The magnitude of this increase depends on the nature of the alkyl group and its position on the ring.

| Substituent | Position | pKa |

| None | - | 5.17 |

| Methyl | 2- | 5.97 |

| 3- | 5.68 | |

| 4- | 6.02 | |

| Ethyl | 2- | 5.97 |

| 3- | 5.70 | |

| 4- | 6.02 | |

| Isopropyl | 2- | 5.83 |

| 3- | 5.72 | |

| 4- | 6.02 | |

| t-Butyl | 2- | 5.76 |

| 4- | 5.99 |

Data compiled from various sources. Small variations may exist between different literature reports.

Observations:

-

Positional Effects: 4-alkylpyridines are generally the most basic, followed closely by 2-alkylpyridines, with 3-alkylpyridines being the least basic of the substituted pyridines. This is because the electron-donating effects (both inductive and hyperconjugative) are most effectively transmitted to the nitrogen atom from the ortho and para positions.

-

Steric Hindrance at the 2-Position: While electronic effects would suggest a steady increase in basicity with increasing alkyl substitution, the pKa values for 2-alkylpyridines show a slight decrease for isopropyl and t-butyl groups. This is attributed to steric hindrance, where the bulky alkyl group impedes the solvation of the pyridinium cation, destabilizing it and thus reducing the basicity.

Hammett and Taft Parameters

To separate the electronic effects from steric influences, the Hammett (σ) and Taft (σ*) parameters are employed.

-

Hammett Constants (σ): These parameters quantify the electronic effect of a substituent on a benzene ring. For alkyl groups, the para (σp) and meta (σm) values are negative, indicating their electron-donating nature. These values can be used as an approximation for the electronic effects on a pyridine ring.

| Alkyl Group | σp | σm |

| -CH₃ | -0.17 | -0.07 |

| -CH₂CH₃ | -0.15 | -0.07 |

| -CH(CH₃)₂ | -0.15 | -0.07 |

| -C(CH₃)₃ | -0.20 | -0.10 |

-

Taft Polar (σ) and Steric (Es) Parameters: The Taft equation is more suited for analyzing substituent effects in aliphatic and non-aromatic heterocyclic systems. The σ parameter represents the polar (inductive) effect, while the Es parameter quantifies the steric effect of the substituent.

| Alkyl Group | σ* (Polar) | Es (Steric) |

| -CH₃ | 0.00 | 0.00 |

| -CH₂CH₃ | -0.10 | -0.07 |

| -CH(CH₃)₂ | -0.19 | -0.47 |

| -C(CH₃)₃ | -0.30 | -1.54 |

Key Insights:

-

The increasingly negative σ* values down the series from methyl to t-butyl reflect a stronger inductive electron-donating effect.

-

The increasingly negative Es values indicate a significant increase in steric bulk, which can counteract the electronic effects, particularly for reactions sensitive to steric hindrance.

Spectroscopic Manifestations: ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the pyridine ring. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density.

-

¹H NMR: Electron-donating alkyl groups increase the shielding of the ring protons, causing their signals to shift to a lower frequency (upfield). This effect is most pronounced for the protons ortho and para to the substituent.

-

¹³C NMR: Similarly, the ring carbons experience increased shielding in the presence of alkyl groups, leading to an upfield shift in their ¹³C NMR signals.

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| Pyridine | 150.1 | 123.8 | 136.0 | 123.8 | 150.1 |

| 4-Methylpyridine | 149.5 | 124.7 | 147.2 | 124.7 | 149.5 |

| 4-tert-Butylpyridine | 149.7 | 120.6 | 159.8 | 120.6 | 149.7 |

Note: Data is illustrative and compiled from various sources. Solvent and reference can affect absolute chemical shift values.

Impact on Chemical Reactivity: The Menshutkin Reaction and the Baker-Nathan Effect

The electronic effects of alkyl substituents have a profound impact on the reactivity of the pyridine nitrogen as a nucleophile. A classic example is the Menshutkin reaction, the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.

The Menshutkin Reaction

Increased electron density on the pyridine nitrogen enhances its nucleophilicity, leading to a faster reaction rate in the Menshutkin reaction. For a given alkyl halide, the reaction rate is expected to increase with the electron-donating ability of the substituent on the pyridine ring.

A study on the reaction of various alkylpyridines with methyl iodide in nitrobenzene at 25°C demonstrated the following trend in relative rate constants:

| Pyridine Substituent | Relative Rate Constant (Pyridine = 1) |

| None | 1.00 |

| 3-Methyl | 1.86 |

| 4-Methyl | 2.82 |

| 2-Methyl | 0.89 |

| 2-Ethyl | 0.68 |

| 2-Isopropyl | 0.17 |

| 2-t-Butyl | < 0.01 |

Analysis:

-

The 3- and 4-methylpyridines react faster than pyridine, consistent with their electron-donating nature.

-

The 2-alkylpyridines, however, show a marked decrease in reactivity as the size of the alkyl group increases. This is a clear manifestation of steric hindrance, where the bulky substituent at the 2-position physically blocks the approach of the alkyl halide to the nitrogen atom, overriding the electronic effect.

The Baker-Nathan Effect: The Role of Hyperconjugation

The Baker-Nathan effect describes an observed reversal of the expected inductive order of reactivity for some reactions. While the inductive effect of alkyl groups follows the order t-butyl > isopropyl > ethyl > methyl, the reactivity in certain reactions, such as the reaction of para-substituted benzyl bromides with pyridine, follows the order methyl > ethyl > isopropyl > t-butyl. This is attributed to the dominant role of hyperconjugation. The methyl group, with three α-hydrogens, is the most effective at donating electron density via hyperconjugation, while the t-butyl group, with no α-hydrogens, cannot participate in this effect.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine by monitoring the pH change during titration with a strong acid.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

-

Prepare a solution of the alkylpyridine of known concentration (e.g., 0.01 M) in deionized water.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25.0 mL) of the alkylpyridine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the equivalence volume (Veq) from the inflection point of the curve (or by taking the first derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Kinetic Study of the Menshutkin Reaction by UV-Vis Spectroscopy

Objective: To determine the rate constant for the reaction of an alkylpyridine with an alkyl iodide.

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of the alkylpyridine and alkyl iodide (e.g., methyl iodide) in a suitable solvent (e.g., acetonitrile) of known concentrations.

-

-

Spectroscopic Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the quaternary pyridinium salt product. The starting materials should have minimal absorbance at this wavelength.

-

Set up a UV-Vis spectrophotometer to measure absorbance at the determined λmax over time (kinetic mode).

-

-

Reaction Monitoring:

-

Equilibrate the stock solutions to the desired reaction temperature in a water bath.

-

In a cuvette, rapidly mix known volumes of the pre-heated alkylpyridine and alkyl iodide solutions to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals.

-

-

Data Analysis:

-

Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product must be independently determined.

-

Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for first-order, or 1/[reactant] vs. time for second-order).

-

The rate constant (k) can be determined from the slope of the linear plot.

-

Visualizing Electronic Effects and Experimental Workflows

Caption: Competing electronic effects of alkyl groups on the pyridine ring.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Implications for Drug Development

The electronic effects of alkyl substituents on the pyridine ring, while seemingly simple, are a delicate balance of inductive donation, hyperconjugation, and steric hindrance. A thorough understanding of these principles is paramount for medicinal chemists and drug development professionals. By strategically placing alkyl groups, it is possible to fine-tune the pKa of a pyridine-containing drug candidate to optimize its solubility, membrane permeability, and binding affinity for a biological target. For instance, increasing the basicity can enhance interactions with acidic residues in a protein binding pocket, but it may also lead to undesirable off-target effects or poor pharmacokinetic properties. The data and protocols presented in this guide provide a foundational framework for the rational design of pyridine-based molecules with tailored electronic properties, ultimately contributing to the development of safer and more effective therapeutics.

2-tert-Butylpyridine: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylpyridine (CAS No. 5944-41-2) is a heterocyclic organic compound consisting of a pyridine ring substituted with a tert-butyl group at the second position.[1][2][3][4] Its sterically hindered nature makes it a useful non-nucleophilic base in organic synthesis. This guide provides an in-depth overview of the safety, handling, and toxicological information for this compound, intended for professionals in research and drug development. While specific quantitative toxicological data is limited, this document compiles available information from safety data sheets, chemical databases, and studies on related pyridine derivatives to promote safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5944-41-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃N | [1][3][4] |

| Molecular Weight | 135.21 g/mol | [1][4] |

| Appearance | Liquid | N/A |

| Boiling Point | 169 °C | N/A |

| Melting Point | -33 °C | N/A |

| Solubility in Water | 1.8 g/L at 25 °C | N/A |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1] |

Signal Word: Warning[1]

Hazard Pictograms:

Toxicity Information

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Route of Exposure | Species | Value | Classification | Reference |

| Acute Toxicity | Oral | Not specified | 300 < LD50 ≤ 2000 mg/kg (estimated) | Category 4: Harmful if swallowed | [1] |

| Skin Irritation | Dermal | Not specified | N/A | Category 2: Causes skin irritation | [1] |

| Eye Irritation | Ocular | Not specified | N/A | Category 2: Causes serious eye irritation | [1] |

| Respiratory Irritation | Inhalation | Not specified | N/A | Category 3: May cause respiratory irritation | [1] |

Metabolism and Mechanism of Toxicity: Information on the specific metabolic pathways and toxic mechanisms of this compound is limited. For pyridine and some of its derivatives, metabolism can occur via N-oxidation and hydroxylation. The toxicity of certain pyridine compounds has been linked to the generation of reactive metabolites and the induction of oxidative stress. However, the bulky tert-butyl group in this compound may influence its metabolic fate and toxicokinetics compared to other pyridines.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

5.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is the preferred engineering control for handling this substance to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the work area.[5]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures

6.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

6.2. Spills and Leaks

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

-

Do not allow the spilled material to enter drains or waterways.

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standardized methods are used for evaluating the toxicity of pyridine derivatives.

7.1. In Vitro Cytotoxicity Assays

These assays are often the first step in evaluating the toxicity of a compound.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound (typically in a suitable solvent like DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration).

-

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant.

-

Incubation: Incubate at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on LDH release compared to a maximum LDH release control.

-

7.2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to estimate the LD50 value and identify signs of toxicity.

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The study is concluded when one of the stopping criteria is met (e.g., a specific number of reversals in outcome).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Visualizations

As specific signaling pathways for this compound toxicity are not well-defined, a generalized workflow for assessing the acute toxicity of a chemical is presented below.

Caption: Generalized workflow for assessing the acute toxicity of a chemical.

Conclusion

This compound is a chemical that requires careful handling due to its potential for causing harm upon ingestion, skin and eye contact, and inhalation. While specific quantitative toxicity data are scarce, the available information necessitates the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the manufacturer's safety data sheet before use. Further toxicological studies are warranted to fully characterize the risk profile of this compound.

References

The Architects of Steric Hindrance: A Technical Guide to the Discovery and Synthesis of Hindered Pyridine Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the history, synthesis, and applications of hindered pyridine bases, a class of non-nucleophilic organic bases that have become indispensable tools in modern organic synthesis. From the pioneering work of Herbert C. Brown to the development of highly specialized derivatives, this document provides a comprehensive overview of the discovery and evolution of these sterically demanding molecules. Detailed experimental protocols for the synthesis of key hindered pyridines are presented, alongside a comparative analysis of their physical and chemical properties. The critical role of these bases in sensitive reactions, such as glycosylation and enolate formation, is elucidated through mechanistic diagrams. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both historical context and practical guidance on the use of these remarkable reagents.

Introduction: The Dawn of Non-Nucleophilic Bases

In the mid-20th century, the field of organic chemistry faced a significant challenge: the need for bases that could selectively deprotonate acidic protons without engaging in competing nucleophilic reactions. Traditional strong bases often acted as potent nucleophiles, leading to undesired side reactions and reduced yields of the target products. This limitation spurred the quest for "non-nucleophilic" bases, molecules whose basicity was preserved while their nucleophilicity was sterically attenuated.

The groundbreaking work of Herbert C. Brown and his collaborators in the 1950s marked a turning point in this endeavor. Their investigation into the effects of steric hindrance on the properties of pyridine derivatives led to the discovery of a new class of reagents: hindered pyridine bases. These compounds, featuring bulky substituents in the positions flanking the nitrogen atom, exhibited a remarkable ability to act as strong Brønsted bases while being sterically incapable of participating in nucleophilic attack. This unique reactivity profile opened up new avenues for synthetic chemists, enabling a wide range of previously challenging transformations.

This guide delves into the discovery and synthesis of these pivotal molecules, from the early explorations of 2,6-disubstituted pyridines to the development of more complex and specialized structures.

Historical Development of Hindered Pyridine Bases

The journey to understanding and harnessing steric hindrance in pyridine bases was a gradual process of observation, hypothesis, and synthesis. The following diagram illustrates the key milestones in the historical development of this important class of reagents.

Comparative Data of Key Hindered Pyridine Bases

The utility of a hindered pyridine base is determined by a combination of its basicity, steric bulk, and physical properties. The following tables provide a summary of key quantitative data for some of the most commonly used hindered and related pyridine bases, allowing for easy comparison.

Table 1: Physical Properties of Selected Pyridine Bases

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2[1][2][3] |

| 2,6-Lutidine | C₇H₉N | 107.15 | -5.9 | 144[4] |

| 2,4,6-Collidine | C₈H₁₁N | 121.18 | -46 | 170.5-171[5] |

| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 191.31 | 3-4 | 100-101 (23 mmHg)[3] |

| 2,6-Di-tert-butyl-4-methylpyridine | C₁₄H₂₃N | 205.34 | 33-36 | 233[1] |

| 2,4,6-Tri-tert-butylpyridine | C₁₇H₂₉N | 247.42 | 67-71 | 115-120 (20 mmHg)[6] |

| 1,8-Bis(dimethylamino)naphthalene | C₁₄H₁₈N₂ | 214.31 | 47.8 | - |

Table 2: Basicity of Selected Pyridine Bases

| Compound | pKa of Conjugate Acid (in water or aqueous ethanol) |

| Pyridine | 5.23[1] |

| 2,6-Lutidine | 6.7[4] |

| 2,4,6-Collidine | 6.69[5] |

| 2,6-Di-tert-butylpyridine | 3.58 (in 50% ethanol)[7][8] |

| 1,8-Bis(dimethylamino)naphthalene | 12.34[9] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of several important hindered pyridine bases. These protocols are based on reliable and well-established procedures from the chemical literature.

Synthesis of 2,6-Di-tert-butylpyridine

This procedure is adapted from the work of Scalzi and Golob, which provides a convenient route to 2,6-di-tert-butylpyridine via the reaction of pyridine with tert-butyllithium.

Reaction Scheme:

Materials:

-

Pyridine, anhydrous

-

tert-Butyllithium in pentane

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of pyridine (0.1 mol) in anhydrous diethyl ether (200 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of tert-butyllithium in pentane (0.22 mol) is added dropwise to the stirred pyridine solution over a period of 2 hours, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2,6-di-tert-butylpyridine.

Expected Yield: ~40-50%

Synthesis of 2,6-Di-tert-butyl-4-methylpyridine

This robust, two-step procedure is adapted from Organic Syntheses and provides a reliable method for the large-scale preparation of 2,6-di-tert-butyl-4-methylpyridine.[10][11]

Step 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

Reaction Scheme:

Materials:

-

Pivaloyl chloride (2.5 mol, 300 g)

-

Anhydrous tert-butyl alcohol (0.62 mol, 46 g)

-

Trifluoromethanesulfonic acid (1.25 mol, 187.5 g)

-

Diethyl ether

Procedure:

-

In a 5-L, three-necked flask equipped with a mechanical stirrer, thermometer, and dry-ice condensers, charge pivaloyl chloride and anhydrous tert-butyl alcohol.[10][11]

-

With stirring, warm the mixture to 85 °C. Discontinue heating.

-

Add trifluoromethanesulfonic acid over 2-3 minutes. The temperature will rise to 95-105 °C. Maintain this temperature for 10 minutes.[10][11]

-

Cool the mixture to -10 °C and add 1 L of cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and air-dry to yield the pyrylium salt.[10]

Expected Yield: 53-62%

Step 2: Synthesis of 2,6-Di-tert-butyl-4-methylpyridine

Reaction Scheme:

Materials:

-

2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (0.33-0.36 mol)

-

95% Ethanol

-

Concentrated ammonium hydroxide

Procedure:

-

In a 5-L, three-necked flask, add the crude pyrylium salt to 2 L of 95% ethanol and cool the mixture to -60 °C.[10][11]

-

To the stirred slurry, add 1 L of concentrated ammonium hydroxide, also cooled to -60 °C, in one portion.

-

Maintain the temperature at -60 °C for 30 minutes, then allow it to warm to -40 °C and hold for 2 hours.

-

The reaction mixture is then worked up by extraction with pentane and purified by chromatography on acidic alumina.

-

Evaporation of the solvent yields 2,6-di-tert-butyl-4-methylpyridine as a colorless oil that solidifies on standing.[11]

Expected Yield: 90-93%[11]

Synthesis of 2,4,6-Collidine (Hantzsch Pyridine Synthesis)

This is a classic method for the synthesis of pyridines, including 2,4,6-collidine.[5][12][13]

Reaction Scheme:

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol

-

Nitric acid (for oxidation)

Procedure:

-

A mixture of ethyl acetoacetate (2 mol), acetaldehyde (1 mol), and ammonium acetate (1.1 mol) in ethanol is refluxed for several hours.

-

The resulting dihydropyridine intermediate precipitates upon cooling and is collected by filtration.

-

The dihydropyridine is then oxidized to 2,4,6-collidine using a suitable oxidizing agent, such as nitric acid or by bubbling air through the reaction mixture in the presence of a catalyst.

-

The collidine is isolated by distillation.

Expected Yield: Varies depending on the specific conditions and oxidizing agent used.

Mechanistic Insights and Applications

The unique steric and electronic properties of hindered pyridine bases make them invaluable in a variety of organic transformations where a non-nucleophilic base is required.

Enolate Formation

Hindered pyridine bases are effective in promoting the formation of enolates from carbonyl compounds. Their steric bulk prevents them from attacking the electrophilic carbonyl carbon, allowing for selective deprotonation at the α-carbon.

Glycosylation Reactions

In glycosylation reactions, hindered pyridine bases play a crucial role as proton scavengers. They neutralize the acidic byproducts generated during the activation of the glycosyl donor, preventing side reactions and promoting the formation of the desired glycosidic bond.

Conclusion

The discovery and development of hindered pyridine bases represent a significant advancement in the field of organic synthesis. By ingeniously employing steric hindrance to modulate reactivity, chemists have gained access to a powerful class of non-nucleophilic bases that have enabled countless complex chemical transformations. From their early conceptualization by H.C. Brown to their widespread use in modern drug discovery and materials science, these sterically encumbered pyridines continue to be essential tools for the discerning synthetic chemist. The detailed synthetic protocols and comparative data presented in this guide are intended to facilitate their effective application and inspire further innovation in the design of novel, highly selective reagents.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Methodological & Application

The Bulky Guardian: 2-tert-Butylpyridine as a Non-Nucleophilic Base in Organic Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of base can be as critical as the choice of reactants. While strong bases are often required to deprotonate weak acids, their inherent nucleophilicity can lead to undesired side reactions, complicating reaction pathways and reducing yields. This is where sterically hindered, non-nucleophilic bases play a pivotal role. Among these, 2-tert-butylpyridine and its analogues, such as 2,6-di-tert-butylpyridine, have emerged as indispensable tools for chemists. Their bulky tert-butyl group(s) effectively shield the basic nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to scavenge protons. This unique property makes them ideal for a range of sensitive transformations, including glycosylation reactions, the formation of vinyl triflates, as proton traps in cationic polymerization, and in select cross-coupling reactions.

Key Applications and Mechanisms

The steric hindrance provided by the tert-butyl group is the cornerstone of this compound's utility. This bulkiness allows the nitrogen's lone pair of electrons to readily accept a small proton but physically blocks its approach to larger electrophilic centers, thus thwarting nucleophilic attack.[1][2]

This principle is elegantly applied in several key areas of organic synthesis: